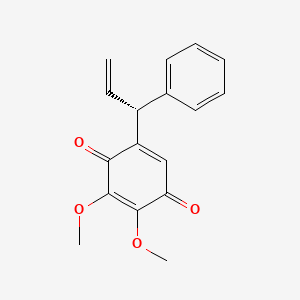

3,4-Dimethoxydalbergione

Description

Structure

3D Structure

Properties

CAS No. |

3755-64-4 |

|---|---|

Molecular Formula |

C17H16O4 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

2,3-dimethoxy-5-[(1R)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C17H16O4/c1-4-12(11-8-6-5-7-9-11)13-10-14(18)16(20-2)17(21-3)15(13)19/h4-10,12H,1H2,2-3H3/t12-/m1/s1 |

InChI Key |

LJEJBLOFFDLRIH-GFCCVEGCSA-N |

SMILES |

COC1=C(C(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2)OC |

Isomeric SMILES |

COC1=C(C(=O)C(=CC1=O)[C@H](C=C)C2=CC=CC=C2)OC |

Canonical SMILES |

COC1=C(C(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SC1475; SC 1475; SC-1475 |

Origin of Product |

United States |

Natural Occurrence and Chemoecological Aspects of 3,4 Dimethoxydalbergione

Botanical Sources and Distribution

3,4-Dimethoxydalbergione has been identified in a select number of plant genera, most notably Dalbergia and Machaerium. These genera are known for producing a variety of isoflavonoids and neoflavonoids, which contribute to the durability and color of their heartwood.

The genus Dalbergia, comprising trees and shrubs distributed across tropical regions, is a principal source of dalbergiones. nih.gov Several species are renowned for their dense, fragrant heartwood, often called rosewood, which is rich in these quinone derivatives. biotech-asia.org Phytochemical studies have consistently isolated various dalbergiones from these species. For instance, related compounds like 3'-hydroxy-4,4'-dimethoxydalbergione and 4-methoxydalbergione (B1203074) have been identified in the heartwood of Dalbergia melanoxylon (African blackwood). phcogrev.com The presence of these structurally similar compounds underscores the biosynthetic capacity of the Dalbergia genus to produce a range of dalbergione (B12728170) derivatives. Dalbergia nigra (Brazilian rosewood) is another well-documented source of dalbergiones, containing compounds like (R)-4-methoxydalbergione and (S)-4,4'-dimethoxydalbergione. biotech-asia.org

Beyond the Dalbergia genus, 3,4-Dimethoxydalbergione has been prominently identified in the genus Machaerium, which is also part of the Fabaceae family. Specifically, (R)-3,4-dimethoxydalbergione has been isolated from Machaerium scleroxylon (Pao ferro), a Brazilian rosewood substitute. researchgate.net The identification of this compound in Machaerium is significant as it demonstrates a shared biosynthetic pathway with Dalbergia. Species within the Machaerium genus are known to produce a variety of aromatic compounds, including isoflavonoids, stilbenes, and neoflavonoids, making them a rich source for phytochemical investigation. nih.gov

Table 1: Botanical Sources of 3,4-Dimethoxydalbergione and Related Compounds

| Genus | Species | Compound Isolated | Plant Part |

| Dalbergia | Dalbergia melanoxylon | Related dalbergiones (e.g., 4-methoxydalbergione) phcogrev.com | Heartwood |

| Dalbergia nigra | Related dalbergiones (e.g., (R)-4-methoxydalbergione) biotech-asia.org | Heartwood | |

| Machaerium | Machaerium scleroxylon | (R)-3,4-dimethoxydalbergione researchgate.net | Wood |

Isolation Methodologies from Natural Matrices

The isolation of 3,4-Dimethoxydalbergione from plant material involves a multi-step process that begins with extraction from the tissue, followed by purification to isolate the compound of interest.

The initial step in isolating 3,4-Dimethoxydalbergione involves the extraction of phytochemicals from the plant matrix, typically the heartwood. This is achieved by using organic solvents of varying polarities. A common method involves the sequential extraction of dried and powdered plant material. For instance, the wood may first be percolated with a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids and other non-polar constituents. frontiersin.orgwikipedia.org

Following this initial step, the defatted plant material is then extracted with a more polar solvent, such as methanol, chloroform (B151607), or ethyl acetate (B1210297), often using a reflux apparatus for several hours to ensure thorough extraction. frontiersin.orgwikipedia.org The resulting crude extract, which contains a complex mixture of compounds, is then concentrated under reduced pressure using a rotary evaporator to yield a viscous mass that is ready for chromatographic purification. frontiersin.org

Following extraction, the crude mixture must be subjected to chromatographic techniques to separate and purify 3,4-Dimethoxydalbergione from other co-extracted compounds. Column chromatography is a fundamental technique used for this purpose. The concentrated extract is typically adsorbed onto a solid support, such as silica (B1680970) gel, and packed into a glass column. frontiersin.orgwikipedia.org

The separation is achieved by eluting the column with a solvent system of gradually increasing polarity. This might start with a non-polar solvent like petroleum ether or hexane and progressively introduce more polar solvents such as ethyl acetate or methylene (B1212753) chloride. wikipedia.org Fractions are collected sequentially and monitored, often by thin-layer chromatography (TLC), to identify those containing the target compound.

For final purification, further chromatographic steps are often necessary. Techniques such as preparative High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography using materials like Sephadex LH-20 can be employed to achieve high purity of the isolated compound. wikipedia.org The structure of the purified 3,4-Dimethoxydalbergione is then confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: General Isolation and Purification Strategies

| Step | Technique | Description |

| Extraction | Solvent Extraction | Plant material (e.g., heartwood) is extracted with organic solvents like methanol, petroleum ether, or chloroform to create a crude extract. frontiersin.orgwikipedia.org |

| Concentration | Rotary Evaporation | The solvent from the crude extract is removed under reduced pressure to yield a concentrated residue. frontiersin.org |

| Initial Separation | Column Chromatography | The concentrated extract is separated into fractions using a silica gel column with a gradient of solvents of increasing polarity. frontiersin.orgwikipedia.org |

| Final Purification | HPLC / Sephadex | Fractions containing the target compound are further purified using High-Performance Liquid Chromatography or size-exclusion chromatography (e.g., Sephadex LH-20) to obtain the pure compound. wikipedia.org |

Biosynthetic Pathways and Precursor Derivations

3,4-Dimethoxydalbergione, as a neoflavonoid, is synthesized in plants through the phenylpropanoid pathway. wikipedia.orgwikipedia.org This major metabolic pathway is responsible for the production of a vast array of plant secondary metabolites, including flavonoids, lignins, and stilbenes, starting from the aromatic amino acid phenylalanine. nih.govtuscany-diet.net

The biosynthesis begins with the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.org Through a series of enzymatic hydroxylations and methylations, cinnamic acid is converted into 4-coumaroyl-CoA, a central intermediate in the pathway. wikipedia.orgwikipedia.orgtuscany-diet.net

The formation of the characteristic C6-C3-C6 skeleton of flavonoids and neoflavonoids occurs when 4-coumaroyl-CoA is condensed with three molecules of malonyl-CoA. researchgate.netwikipedia.org This reaction is catalyzed by chalcone (B49325) synthase (CHS), leading to the formation of a chalcone intermediate. researchgate.net Chalcones are the direct precursors to the vast majority of flavonoids. While the precise enzymatic steps leading from a chalcone or related intermediate to 3,4-Dimethoxydalbergione are not fully elucidated, it is understood that neoflavonoids are formed through rearrangements and further enzymatic modifications (such as hydroxylation and methoxylation) of these early phenylpropanoid precursors. The structure of 3,4-Dimethoxydalbergione, with its distinct arrangement of phenyl and quinone rings, is a result of these specialized biosynthetic modifications within the plant cell.

Enzymatic and Metabolic Routes to Neoflavonoid Skeleton Formation

The biosynthesis of the neoflavonoid skeleton, the core structure of 3,4-dimethoxydalbergione, is a complex process derived from the general phenylpropanoid pathway. This pathway produces the essential precursors for a vast array of plant secondary metabolites, including flavonoids and isoflavonoids.

The formation of the neoflavonoid backbone is believed to involve a unique condensation and rearrangement of intermediates from both the shikimate and acetate-malonate pathways. The key steps are hypothesized to proceed as follows:

Precursor Synthesis : The pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Subsequent hydroxylations and modifications yield activated cinnamoyl-CoA esters, such as 4-coumaroyl-CoA.

Chain Extension : A polyketide synthase (PKS), likely a chalcone synthase (CHS) or a related enzyme, catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA.

Rearrangement and Cyclization : Unlike in flavonoid biosynthesis where this condensation leads to a chalcone, the formation of the neoflavonoid skeleton requires a specific rearrangement. It is proposed that an alternative cyclization of the polyketide intermediate occurs, followed by an aryl migration to form the characteristic 4-arylcoumarin structure that is a precursor to dalbergiones.

This pathway diverges from the more common flavonoid and isoflavonoid (B1168493) pathways, highlighting a specialized metabolic capability within plants that produce neoflavonoids. The precise enzymatic control of the cyclization and rearrangement steps is what defines the formation of the neoflavonoid core structure.

| Enzyme/Enzyme Class | Precursor(s) | Product/Intermediate | Function in Pathway |

| Phenylalanine ammonia-lyase (PAL) | L-Phenylalanine | Cinnamic acid | Entry point from primary metabolism into the phenylpropanoid pathway. |

| Cinnamate-4-hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid | Hydroxylation of the aromatic ring. |

| 4-Coumarate:CoA ligase (4CL) | p-Coumaric acid | 4-Coumaroyl-CoA | Activation of the phenylpropanoid unit for subsequent condensation. |

| Polyketide Synthase (e.g., CHS-like) | 4-Coumaroyl-CoA, Malonyl-CoA | Polyketide intermediate | Catalyzes the condensation of precursors. |

| Cyclase/Rearrangase (Hypothetical) | Polyketide intermediate | Neoflavonoid skeleton | Directs the unique cyclization and aryl migration to form the core structure. |

Methylation Processes Leading to Dimethoxy Substitution

Once the core neoflavonoid skeleton is formed, it undergoes a series of modifications, including hydroxylation and methylation, to yield the final product, 3,4-dimethoxydalbergione. The dimethoxy substitution pattern is the result of specific enzymatic reactions catalyzed by O-methyltransferases (OMTs). nih.gov

These enzymes transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the substrate molecule. nih.govmaxapress.com The biosynthesis of 3,4-dimethoxydalbergione likely involves a precursor molecule with hydroxyl groups at the 3 and 4 positions of the quinone ring.

The methylation process is believed to occur in a stepwise manner:

Hydroxylation : The neoflavonoid precursor is first hydroxylated at the C-3 and C-4 positions by specific hydroxylase enzymes, such as cytochrome P450 monooxygenases. This creates the dihydroxy intermediate, a nordalbergione.

Sequential Methylation : Two distinct methylation events then occur, catalyzed by one or more specific OMTs. mdpi.com An OMT recognizes the hydroxyl group at the 3-position and methylates it. A second methylation event, possibly catalyzed by the same or a different OMT, then adds a methyl group to the 4-position hydroxyl group.

The high specificity of these OMTs ensures that methylation occurs at the correct positions on the aromatic ring, leading to the formation of 3,4-dimethoxydalbergione. nih.gov This modification is crucial as methylation can alter the biological activity and stability of the compound. mdpi.com

| Step | Substrate | Enzyme Class | Methyl Donor | Product |

| 1 | 3,4-Dihydroxydalbergione (Nordalbergione) | O-Methyltransferase (OMT) | S-adenosyl-L-methionine (SAM) | 3-Hydroxy-4-methoxydalbergione |

| 2 | 3-Hydroxy-4-methoxydalbergione | O-Methyltransferase (OMT) | S-adenosyl-L-methionine (SAM) | 3,4-Dimethoxydalbergione |

Chemical Synthesis and Derivatization Strategies for 3,4 Dimethoxydalbergione

Total Synthesis Approaches and Methodological Advancements

The complete chemical synthesis of 3,4-dimethoxydalbergione from simple starting materials has been approached through various strategies. These methods often focus on the construction of the core 4-arylcoumarin skeleton, which is characteristic of dalbergiones.

Established Synthetic Routes and Reaction Cascades

The construction of the 4-arylcoumarin core of 3,4-dimethoxydalbergione can be achieved through several established synthetic routes. One of the most classical and widely used methods for coumarin (B35378) synthesis, in general, is the Pechmann condensation. This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. For the synthesis of a 4-arylcoumarin like 3,4-dimethoxydalbergione, this would involve a suitably substituted phenol and a β-ketoester bearing the desired 3,4-dimethoxyphenyl group. Various acid catalysts, including Brønsted and Lewis acids, have been employed to promote this reaction, with solvent-free conditions and microwave irradiation being explored to improve efficiency and align with green chemistry principles. nih.gov

Another powerful strategy for the synthesis of 4-arylcoumarins involves transition metal-catalyzed cross-coupling reactions. These methods typically construct the bond between the C4 position of the coumarin ring and the aryl group. The Suzuki and Stille coupling reactions are prominent examples. In a Suzuki coupling approach, a 4-halocoumarin or a 4-triflyloxycoumarin can be reacted with 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst and a base. This method offers a high degree of flexibility and functional group tolerance. nih.gov

The general synthetic approach to 4-arylcoumarins can be categorized based on the final bond formation:

| Synthetic Strategy | Description | Key Intermediates |

| Pechmann Condensation | Acid-catalyzed condensation of a phenol and a β-ketoester. | Substituted phenols, β-ketoesters |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a 4-halocoumarin with an arylboronic acid. | 4-Halocoumarins, arylboronic acids |

| Stille Coupling | Palladium-catalyzed cross-coupling of a 4-halocoumarin with an organotin reagent. | 4-Halocoumarins, arylstannanes |

| Heck Coupling | Palladium-catalyzed reaction of a coumarin with an aryl halide. | Coumarins, aryl halides |

Application of Claisen Rearrangement in Neoflavonoid Synthesis

The Claisen rearrangement is a powerful and versatile wikipedia.orgwikipedia.org-sigmatropic rearrangement that has found significant application in the synthesis of natural products, including neoflavonoids. wikipedia.orgpurechemistry.orguchicago.eduorganic-chemistry.org This concerted, intramolecular reaction typically involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orgpurechemistry.orguchicago.eduorganic-chemistry.org In the context of neoflavonoid synthesis, the aromatic Claisen rearrangement is particularly relevant. This variant involves the rearrangement of an allyl aryl ether, which, upon subsequent tautomerization, leads to the formation of an ortho-allyl phenol. This transformation is a key step in introducing alkyl substituents onto a phenolic ring, which can then be further elaborated to construct the final neoflavonoid skeleton.

The reaction proceeds through a cyclic, chair-like transition state, which often imparts a high degree of stereoselectivity to the process. organic-chemistry.org The regioselectivity of the rearrangement is also a critical aspect, with the allyl group migrating to the ortho position of the phenolic ether. If both ortho positions are blocked, a subsequent Cope rearrangement can lead to the para-substituted product. organic-chemistry.org

Several variations of the Claisen rearrangement have been developed to enhance its utility and expand its scope, including:

Johnson-Claisen Rearrangement: Utilizes an allylic alcohol and an orthoester.

Ireland-Claisen Rearrangement: Employs an allylic ester that is converted to a silyl (B83357) ketene (B1206846) acetal (B89532) in situ. wikipedia.org

Eschenmoser-Claisen Rearrangement: Involves the reaction of an allylic alcohol with an amide acetal.

Bellus-Claisen Rearrangement: Reacts allylic ethers, amines, or thioethers with ketenes. wikipedia.org

While a specific application of the Claisen rearrangement in the total synthesis of 3,4-dimethoxydalbergione is not extensively detailed in the literature, its utility in the synthesis of structurally related flavonoids and coumarins suggests its potential applicability. For instance, it can be envisioned as a method to introduce a prenyl or other alkyl groups onto a phenolic precursor, which could then be cyclized to form the coumarin ring.

Catalytic Systems and Optimized Reaction Conditions

The efficiency and selectivity of synthetic routes toward 4-arylcoumarins, the structural core of 3,4-dimethoxydalbergione, have been significantly improved through the development of advanced catalytic systems and the optimization of reaction conditions.

In the context of Pechmann condensation , a wide array of catalysts has been investigated to facilitate the reaction under milder conditions and in a more environmentally friendly manner. These include:

| Catalyst Type | Examples | Reaction Conditions |

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfamic acid | Often solvent-free, sometimes with grinding or microwave irradiation nih.gov |

| Lewis Acids | ZrCl₄, VCl₃, SnCl₄, CuCl₂, BiCl₃ | Mild, often solvent-free conditions; ultrasound can be used to accelerate the reaction nih.gov |

| Heterogeneous Catalysts | Montmorillonite K-10, Zeolites | Recyclable catalysts, promoting green chemistry principles |

For transition metal-catalyzed cross-coupling reactions , particularly the Suzuki coupling, optimization of the catalytic system is crucial for achieving high yields. Key components of these systems include:

Palladium Source: Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)

Ligand: Triphenylphosphine (PPh₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

Base: Na₂CO₃, K₂CO₃, Cs₂CO₃

Solvent: Toluene, Dioxane, DMF, often with water in a biphasic system

Recent advancements have focused on developing more active and stable palladium catalysts, as well as exploring copper co-catalysis to enhance reaction rates and yields. The choice of solvent, base, and temperature are all critical parameters that need to be fine-tuned for a specific substrate combination to maximize the efficiency of the synthesis.

Semisynthesis and Structural Modification of the Compound

Semisynthesis, starting from a naturally occurring or readily available precursor, offers an alternative and often more efficient route to 3,4-dimethoxydalbergione and its analogs. This approach allows for the introduction of structural diversity and the exploration of structure-activity relationships.

Regioselective Functionalization and Derivatization

The regioselective functionalization of the 4-arylcoumarin scaffold is a key strategy for creating derivatives of 3,4-dimethoxydalbergione. The reactivity of the coumarin ring system allows for selective modifications at various positions. For instance, electrophilic aromatic substitution reactions on the benzopyranone ring will be directed by the existing substituents.

The development of regioselective C-H functionalization methods has provided powerful tools for modifying complex molecules. While specific examples for 3,4-dimethoxydalbergione are scarce, general methodologies for the regioselective functionalization of coumarins can be extrapolated. For example, iridium-catalyzed borylation followed by Suzuki cross-coupling has been used for the regioselective functionalization of other heterocyclic systems and could potentially be applied to the dalbergione (B12728170) core. nih.govresearchgate.net

Preparation of Structurally Related Analogs (e.g., Quinine (B1679958) Derivatives)

The preparation of structurally related analogs of 3,4-dimethoxydalbergione is a common strategy in medicinal chemistry to explore and optimize biological activity. This can involve modifying the substitution pattern on either the coumarin ring or the 4-phenyl substituent. For example, analogs with different alkoxy or hydroxy groups can be synthesized using the methods described in the total synthesis section, simply by starting with appropriately substituted precursors.

The concept of creating hybrid molecules by combining the pharmacophore of a dalbergione with that of another biologically active compound, such as quinine, is an intriguing possibility for generating novel therapeutic agents. Quinine and its derivatives are well-known antimalarial drugs. The synthesis of a quinine derivative of 3,4-dimethoxydalbergione would likely involve linking the two molecules through a suitable spacer. This could be achieved by first functionalizing either the dalbergione or the quinine molecule with a reactive handle (e.g., a halide, azide, or alkyne) and then performing a coupling reaction, such as a click reaction or a nucleophilic substitution, to join the two fragments. However, at present, there is no specific literature detailing the synthesis of quinine derivatives of 3,4-dimethoxydalbergione.

Stereochemical Control and Chiral Synthesis of 3,4-Dimethoxydalbergione

The establishment of the stereocenter at the C4 position of the 3,4-dihydrocoumarin scaffold is a critical aspect of the total synthesis of 3,4-Dimethoxydalbergione and related neoflavonoids. The biological activity of these compounds is often dependent on their absolute configuration, making stereochemical control a paramount objective in synthetic strategies. Research in this area has led to the development of several powerful catalytic asymmetric methods for the enantioselective synthesis of 4-aryl-3,4-dihydrocoumarins, the core structure of 3,4-Dimethoxydalbergione. These methods primarily focus on the use of chiral catalysts to induce facial selectivity in the formation of the crucial C-C or C-O bond that defines the stereochemistry at the C4 position.

Organocatalytic Approaches

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the asymmetric synthesis of a variety of heterocyclic compounds, including 4-aryl-3,4-dihydrocoumarins. One successful strategy involves the NHC-catalyzed annulation of phenols with α,β-unsaturated aldehydes (enals). In this approach, a chiral NHC catalyst, often derived from amino acids, activates the enal to form a reactive acyl azolium intermediate. This intermediate then undergoes a formal [4+2] cycloaddition with a phenol derivative. The chiral environment provided by the NHC catalyst directs the approach of the phenol, leading to the formation of the 4-aryl-3,4-dihydrocoumarin product with high enantioselectivity.

A study by Chi and coworkers demonstrated the highly enantioselective synthesis of 4-aryl-3,4-dihydrocoumarins through the direct annulation of phenols with enals catalyzed by a dihydroisoquinoline-type NHC (DHIQ-NHC) derived from L-phenylalanine. acs.orgnih.gov This methodology provides a direct route to the chiral dihydrocoumarin (B191007) core from readily available starting materials. The reaction proceeds with a broad substrate scope, tolerating various substituents on both the phenol and the enal, and generally affords the products in good to excellent yields and with high levels of enantiomeric excess (ee).

Table 1: Enantioselective Synthesis of 4-Aryl-3,4-dihydrocoumarins via NHC Catalysis Data extracted from illustrative examples in the cited literature; specific application to 3,4-Dimethoxydalbergione synthesis may vary.

| Phenol Substrate | Enal Substrate | Catalyst | Solvent | Yield (%) | ee (%) |

| Resorcinol | Cinnamaldehyde | DHIQ-NHC | Toluene | 85 | 95 |

| 3-Methoxyphenol | 4-Chlorocinnamaldehyde | DHIQ-NHC | Toluene | 78 | 92 |

| Phloroglucinol | 3-Phenylpropenal | DHIQ-NHC | Toluene | 91 | 97 |

Another innovative organocatalytic approach involves the intramolecular vinylogous Rauhut–Currier reaction of para-quinone methides (p-QMs). This strategy, developed by Fan and coworkers, utilizes a bifunctional chiral amine-phosphine catalyst to effect an intramolecular 1,6-conjugate addition. acs.org This reaction constructs the functionalized 4-aryl-3,4-dihydrocoumarin scaffold with high yields and excellent enantioselectivities. This method represents a novel approach to the asymmetric synthesis of this class of compounds, expanding the toolbox available to synthetic chemists.

Metal-Catalyzed Strategies

While organocatalysis has shown great promise, metal-catalyzed asymmetric reactions also represent a viable pathway for the stereocontrolled synthesis of 4-aryl-3,4-dihydrocoumarins. Rhodium(I)-catalyzed 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a well-established method for the formation of chiral carbon-carbon bonds. osi.lv This methodology could be adapted to the synthesis of 3,4-Dimethoxydalbergione by using an appropriate ortho-hydroxy-substituted α,β-unsaturated ester and a 3,4-dimethoxyphenylboronic acid. The subsequent intramolecular lactonization would then yield the desired chiral 3,4-dihydrocoumarin. The enantioselectivity of this process is dictated by the chiral ligand coordinated to the rhodium center.

Asymmetric reduction of the corresponding 4-arylcoumarin precursor is another potential route. This would involve the use of a chiral reducing agent or a catalytic asymmetric hydrogenation protocol to selectively deliver hydride to one face of the coumarin double bond. While conceptually straightforward, achieving high enantioselectivity in the reduction of tetrasubstituted olefins can be challenging.

Table 2: Potential Asymmetric Strategies for 3,4-Dimethoxydalbergione Synthesis

| Strategy | Key Transformation | Catalyst/Reagent Type | Potential Advantages |

| NHC-Catalyzed Annulation | [4+2] Cycloaddition | Chiral N-Heterocyclic Carbene | Direct access from simple precursors, high enantioselectivity. |

| Intramolecular Rauhut–Currier | 1,6-Conjugate Addition | Chiral Amine-Phosphine | Novel reactivity, high yields and ee. |

| Rh-Catalyzed 1,4-Addition | Conjugate Arylation | Chiral Rhodium Complex | Well-established methodology, modular approach. |

| Asymmetric Hydrogenation | Olefin Reduction | Chiral Transition Metal Catalyst | Atom-economical, potentially high turnover. |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Dimethoxydalbergione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirmation

For ¹H NMR, the spectrum would be expected to show distinct signals for the aromatic protons on both the quinone and phenyl rings, the vinyl protons of the allyl group, the chiral benzylic proton, and the protons of the two methoxy (B1213986) groups. The chemical shifts (δ) and spin-spin coupling constants (J) would be critical in confirming the substitution pattern and the connectivity of the molecule.

For ¹³C NMR, distinct signals would be anticipated for the carbonyl carbons of the quinone ring, the sp² hybridized carbons of the aromatic and vinyl groups, the sp³ hybridized chiral carbon, and the carbons of the methoxy groups. Analysis of such a spectrum would definitively confirm the carbon skeleton of the molecule.

Mass Spectrometry in Molecular Structure Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For 3,4-Dimethoxydalbergione (C₁₇H₁₆O₄), the molecular weight is 284.104858992 daltons wikidata.org. In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to this mass.

While a detailed experimental mass spectrum and fragmentation analysis for 3,4-Dimethoxydalbergione is not available in the reviewed literature, general fragmentation patterns for related flavonoids often involve retro-Diels-Alder reactions and losses of small, stable molecules such as carbon monoxide (CO), water (H₂O), and methyl radicals (•CH₃) from the methoxy groups nih.govmdpi.comresearchgate.net. The fragmentation of the allyl side chain would also be expected to produce characteristic fragment ions. High-resolution mass spectrometry would be instrumental in determining the elemental composition of these fragments, further corroborating the proposed structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: While a specific experimental IR spectrum for 3,4-Dimethoxydalbergione is not published in the available literature, the characteristic absorption bands can be predicted based on its functional groups. Key expected absorptions include:

C=O stretching: Strong absorptions in the region of 1650-1690 cm⁻¹ are characteristic of the conjugated carbonyl groups of the quinone moiety.

C=C stretching: Absorptions in the 1500-1650 cm⁻¹ range would correspond to the carbon-carbon double bonds in the quinone and phenyl rings.

C-O stretching: Strong bands for the ether linkages of the methoxy groups would be expected in the 1000-1300 cm⁻¹ region.

=C-H stretching: Aromatic and vinylic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-C-H stretching: Aliphatic C-H stretching from the allyl group would be observed below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. Expected Raman signals would include strong bands for the C=C bonds of the aromatic and quinone rings. The symmetric vibrations of the molecule would be particularly prominent. As with the other spectroscopic methods outside of crystallography, specific experimental Raman data for 3,4-Dimethoxydalbergione is not currently available in scientific literature.

Crystallographic Analysis for Absolute Stereochemistry

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise data on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. The structure of (R)-3,4-Dimethoxydalbergione has been determined by X-ray analysis.

The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell. The analysis confirmed the (R) absolute configuration of the chiral center. The quinone ring is nearly planar, and the structure consists of discrete molecules. The detailed crystallographic data provides an unambiguous confirmation of the molecular structure and stereochemistry of 3,4-Dimethoxydalbergione.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆O₄ |

| Molecular Weight | 284.31 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.462 (1) |

| b (Å) | 7.961 (1) |

| c (Å) | 25.254 (2) |

| V (ų) | 1500.2 (5) |

| Z | 4 |

| Dx (Mg m⁻³) | 1.259 |

| Radiation | Cu Kα (λ = 1.5418 Å) |

| Temperature (K) | 296 |

| Final R | 0.095 for 885 observed reflections |

Pharmacological Investigations and Mechanistic Elucidation of 3,4 Dimethoxydalbergione in Experimental Models in Vitro and Non Human in Vivo

Anti-inflammatory Activities and Cellular Modulation

3,4-Dimethoxydalbergione, a neoflavonoid compound, has been the subject of focused research to determine its pharmacological effects, particularly its anti-inflammatory properties. Studies utilizing in vitro models of oral inflammation have demonstrated its significant potential to modulate cellular responses integral to the inflammatory process.

In experimental settings, 3,4-Dimethoxydalbergione has shown potent inhibitory effects on the inflammatory response of macrophages stimulated by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation. Research using the RAW 264.7 macrophage cell line, a standard model for studying inflammation, revealed that 3,4-Dimethoxydalbergione can substantially diminish the cellular inflammatory cascade triggered by LPS nih.gov. When RAW 264.7 cells were pre-exposed to 20 µM of 3,4-Dimethoxydalbergione before being challenged with LPS, the subsequent inflammatory response was almost completely abolished nih.gov. This demonstrates a strong capacity to counteract bacterial endotoxin-induced inflammation at the cellular level.

The anti-inflammatory activity of 3,4-Dimethoxydalbergione is further specified by its ability to regulate the expression of key pro-inflammatory signaling molecules known as cytokines and chemokines. In LPS-stimulated RAW 264.7 macrophages and primary macrophages, treatment with 3,4-Dimethoxydalbergione led to a robust suppression of both the transcription and translation of Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) nih.gov.

Furthermore, its regulatory effects extend to other cell types involved in inflammatory conditions. In studies involving human gingival fibroblasts stimulated with a combination of IL-1β and Tumor Necrosis Factor-alpha (TNF-α), 3,4-Dimethoxydalbergione effectively reduced the expression of IL-6 and Interleukin-8 (IL-8), a chemokine crucial for recruiting neutrophils to sites of inflammation nih.gov.

| Cell Type | Inflammatory Stimulus | Molecule | Observed Effect |

|---|---|---|---|

| RAW 264.7 Macrophages | LPS | IL-1β | Production almost completely abolished |

| RAW 264.7 Macrophages | LPS | IL-6 | Production almost completely abolished |

| Gingival Fibroblasts | IL-1β / TNF-α | IL-6 | Expression reduced |

| Gingival Fibroblasts | IL-1β / TNF-α | IL-8 | Expression reduced |

A critical mechanism underlying the anti-inflammatory effects of 3,4-Dimethoxydalbergione involves its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes. In an inactive state, NF-κB is held in the cytoplasm; upon stimulation by agents like LPS, its p65 subunit is phosphorylated and translocates to the nucleus to initiate gene transcription.

Research has shown that 3,4-Dimethoxydalbergione effectively blocks this key step. Immunostaining of RAW 264.7 macrophages demonstrated that the compound hindered the translocation of the p65 subunit into the nucleus following LPS stimulation nih.gov. This was corroborated by Western blot analysis, which showed that exposure to 20 µM of 3,4-Dimethoxydalbergione greatly reduced the LPS-induced phosphorylation of p65 nih.gov. By inhibiting the NF-κB signaling pathway, 3,4-Dimethoxydalbergione effectively shuts down a central hub of the inflammatory response.

Macrophages exhibit functional plasticity and can be polarized into different phenotypes, broadly classified as the pro-inflammatory M1 state and the anti-inflammatory or tissue-repairing M2 state. The ability to shift macrophages from an M1 to an M2 phenotype is a key feature of inflammation resolution.

3,4-Dimethoxydalbergione has been shown to induce such a phenotypic switch. In primary macrophages, the compound prompted an M1-to-M2 polarization shift nih.gov. This was evidenced by a decreased ratio of M1 markers (IL-1β and IL-6) relative to an increased expression of M2 markers, specifically Arginase 1 (Arg1) and Chitinase-like 3 (YM1) nih.gov. This M1-to-M2 shift suggests that 3,4-Dimethoxydalbergione not only suppresses pro-inflammatory activity but also promotes a resolving, anti-inflammatory cellular environment nih.gov.

| Macrophage Phenotype | Marker Gene | Effect of 3,4-Dimethoxydalbergione |

|---|---|---|

| M1 (Pro-inflammatory) | IL-1β, IL-6 | Expression decreased |

| M2 (Anti-inflammatory) | Arg1, YM1 | Expression induced |

Fibroblasts, particularly in connective tissues like the gingiva, are active participants in inflammatory processes. When stimulated by cytokines such as IL-1β and TNF-α, they produce their own inflammatory mediators, perpetuating the inflammatory cycle. 3,4-Dimethoxydalbergione has demonstrated the ability to quell this response in oral cells. In experiments using gingival fibroblasts, the compound was shown to reduce the expression of IL-6 and IL-8 when the cells were challenged with IL-1β and TNF-α nih.gov. This effect was associated with the inhibition of p65 nuclear translocation within the fibroblasts, indicating that the suppression of the NF-κB pathway is a consistent mechanism of action across different cell types nih.gov.

Anti-neoplastic and Apoptotic Mechanisms

In addition to its anti-inflammatory activities, 3,4-Dimethoxydalbergione has been identified within plant extracts exhibiting anti-cancer properties. Scientific investigations into the ethyl acetate (B1210297) extracts of Linum numidicum and Linum trigynum, which were found to contain 3,4-Dimethoxydalbergione, demonstrated significant anti-proliferative activity against breast and prostate cancer cell lines nih.gov. The broader activity of these extracts was shown to involve the induction of cell cycle arrest and the promotion of apoptosis, which is a programmed cell death mechanism crucial for eliminating cancerous cells nih.gov. While the compound was identified as a constituent of these active extracts, the specific contribution of 3,4-Dimethoxydalbergione to these anti-neoplastic effects requires further direct investigation to be fully elucidated nih.gov.

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines

While direct studies detailing the antiproliferative activity of 3,4-Dimethoxydalbergione are not extensively available, significant research has been conducted on the closely related compound, 4-Methoxydalbergione (B1203074) (4-MD). These studies demonstrate potent inhibitory effects against various human cancer cell lines in vitro.

For instance, 4-MD has been shown to inhibit the proliferation of human esophageal cancer cell lines ECA-109 and KYSE-105. nih.gov In one study, the half-maximal inhibitory concentration (IC50) for 4-MD in ECA-109 cells was determined to be 15.79 µmol/L after 24 hours of treatment. nih.gov

The compound's efficacy extends to central nervous system malignancies. In human astroglioma cell lines U87 and U251, 4-MD exhibited significantly higher potency than the standard chemotherapeutic drug temozolomide (B1682018) (TMZ). sci-hub.seresearchgate.net For U87 cells, the IC50 values of 4-MD were 12.05 µM, 4.30 µM, and 5.00 µM at 24, 48, and 72 hours, respectively. sci-hub.se In contrast, the IC50 values for TMZ were substantially higher, indicating a much lower potency. sci-hub.se

Furthermore, 4-MD has demonstrated notable activity against bladder cancer cells. nih.gov In studies involving the J82 and UMUC3 human bladder cancer cell lines, 4-MD repressed cell proliferation in a concentration-dependent manner, with calculated IC50 values of 8.17 µM and 14.50 µM, respectively. nih.gov

Table 1: In Vitro Antiproliferative Activity of 4-Methoxydalbergione (4-MD) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |

|---|---|---|---|

| ECA-109 | Esophageal Carcinoma | 15.79 | 24 |

| U87 | Astroglioma | 12.05 | 24 |

| U87 | Astroglioma | 4.30 | 48 |

| U87 | Astroglioma | 5.00 | 72 |

| U251 | Astroglioma | 18.30 | 24 |

| U251 | Astroglioma | 14.60 | 48 |

| U251 | Astroglioma | 13.30 | 72 |

| J82 | Bladder Cancer | 8.17 | Not Specified |

| UMUC3 | Bladder Cancer | 14.50 | Not Specified |

Targeting Heat Shock Protein 90 (Hsp90) Functionality

Based on available scientific literature, there are no specific studies demonstrating that 3,4-Dimethoxydalbergione or related dalbergiones directly target the functionality of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are essential for tumor cell growth and survival. nih.gov Inhibition of its ATPase activity leads to the degradation of these client proteins, making Hsp90 an attractive target in oncology. nih.gov While numerous small molecule inhibitors of Hsp90 have been developed and investigated in clinical trials, a direct interaction with dalbergiones has not been reported in the reviewed literature.

Disruption of Protein Homeostasis in Malignant Cells

The maintenance of protein homeostasis, or proteostasis, is a critical cellular process involving a network of pathways that regulate protein synthesis, folding, and degradation. mdpi.com Cancer cells often experience high levels of proteotoxic stress due to increased protein synthesis and accumulation of mutated proteins, making them particularly dependent on the proteostasis network. mdpi.com The disruption of proteostasis has emerged as a viable anti-cancer strategy. mdpi.comnih.govnih.gov However, specific research into the effects of 3,4-Dimethoxydalbergione or other dalbergiones on the disruption of protein homeostasis in malignant cells is not available in the current body of literature.

Induction of Programmed Cell Death Pathways

Investigations into the cellular mechanisms of dalbergiones reveal a significant capacity to induce programmed cell death, or apoptosis, in cancer cells. Studies on 4-Methoxydalbergione (4-MD) have shown that its antiproliferative effects are closely linked to the activation of apoptotic pathways.

In human astroglioma U87 cells, 4-MD was found to induce apoptosis in a time- and concentration-dependent manner. sci-hub.seresearchgate.net Similarly, in bladder cancer cell lines (J82 and UMUC3), 4-MD treatment led to a concentration-dependent induction of cell apoptosis. nih.gov This suggests that the cytotoxic effects of this class of compounds are mediated, at least in part, by triggering the cell's intrinsic suicide program. The induction of apoptosis is a key mechanism for eliminating malignant cells and is a hallmark of many effective anticancer agents. mdpi.comnih.gov

Other Biological Activities Under Investigation

Beyond its anticancer potential, the broader class of dalbergiones is being explored for other valuable biological activities.

Antioxidant Potential and Reactive Oxygen Species Scavenging

While specific antioxidant capacity assays, such as the Oxygen Radical Absorbance Capacity (ORAC) or 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays, have not been reported for 3,4-Dimethoxydalbergione, compounds from the Dalbergia genus are known to possess antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. These free radicals, also known as reactive oxygen species (ROS), can cause oxidative stress, a process linked to various chronic diseases. Assays like DPPH and ORAC are common in vitro methods used to quantify the radical scavenging ability of compounds. nih.govnih.gov

Antiplasmodial Activity of Related Dalbergiones

Several dalbergione (B12728170) compounds have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria. In a study investigating compounds from the heartwood of Dalbergia louvelii, 4-methoxydalbergione (MD) was identified as having antiplasmodial activity. nih.gov This suggests that dalbergiones may serve as a source for the development of new antimalarial agents, an area of critical need due to the emergence of drug-resistant parasite strains.

Molecular Target Identification and Ligand-Binding Studies

The exploration of the molecular targets of 3,4-dimethoxydalbergione has revealed its interaction with key enzymes involved in inflammatory pathways and neurodegenerative processes. Through a series of in vitro assays, researchers have begun to elucidate the specific proteins with which this neoflavonoid binds, offering insights into its potential therapeutic mechanisms.

Enzyme Inhibition Assays and Kinetic Characterization

Studies investigating the enzyme inhibitory profile of 3,4-dimethoxydalbergione have demonstrated its activity against several enzymes. While comprehensive kinetic characterization remains an area of ongoing research, initial screening assays have provided valuable data on its inhibitory potential.

Extracts from plants of the Dalbergia genus, known to contain dalbergiones, have shown inhibitory effects on various enzymes. For instance, leaf extracts of Dalbergia ecastaphyllum exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. redalyc.orgresearchgate.net Although these studies did not isolate and test 3,4-dimethoxydalbergione specifically, they provide a basis for investigating its potential role in cholinesterase inhibition.

Furthermore, neoflavonoids, the class of compounds to which 3,4-dimethoxydalbergione belongs, have been recognized for a variety of pharmacological activities, including anti-inflammatory and antitumor effects, which are often mediated through enzyme inhibition. researchgate.netnih.gov

Table 1: Enzyme Inhibition Data for Compounds from Dalbergia Species

| Plant Source | Extract/Compound | Target Enzyme | IC50 Value |

| Dalbergia ecastaphyllum | Leaf Extract | Acetylcholinesterase (AChE) | Not specified for 3,4-Dimethoxydalbergione |

| Dalbergia ecastaphyllum | Leaf Extract | Butyrylcholinesterase (BChE) | Not specified for 3,4-Dimethoxydalbergione |

| Dalbergia oliveri | Not specified | Nitric Oxide Synthase (iNOS) | Not specified for 3,4-Dimethoxydalbergione |

Note: This table is based on findings from related species and compound classes, as direct data for 3,4-Dimethoxydalbergione is not yet available in the reviewed literature.

Receptor Interaction and Agonist/Antagonist Profiling

The interaction of 3,4-dimethoxydalbergione with specific cellular receptors is a critical area of investigation for understanding its pharmacological effects. While direct receptor binding assays and agonist/antagonist profiling for this specific compound are not extensively documented in the available literature, the broader class of neoflavonoids has been studied for such interactions.

For example, various neoflavonoids have been shown to interact with receptors involved in signal transduction pathways related to inflammation and cell proliferation. researchgate.net However, without specific binding affinity data (such as Kd or Ki values) or functional assay results (such as EC50 or IC50 for receptor activation or blockade) for 3,4-dimethoxydalbergione, its profile as a receptor agonist or antagonist remains to be determined. Future research employing techniques like radioligand binding assays and functional cell-based assays will be crucial to characterize its receptor interaction profile.

Structure Activity Relationship Sar Studies of 3,4 Dimethoxydalbergione and Its Structural Analogs

Correlation of Structural Features with Biological Potency and Selectivity

The biological potency and selectivity of dalbergione (B12728170) derivatives are intricately linked to their structural characteristics, particularly the substitution patterns on both the A and B rings of the neoflavonoid scaffold. While direct and extensive SAR studies on 3,4-Dimethoxydalbergione are limited in publicly available research, valuable insights can be drawn from comparative studies of its close structural analogs.

A key determinant of the anti-inflammatory activity of dalbergiones is the nature and position of substituents on the B-ring. A comparative study of the anti-inflammatory effects of three dalbergione derivatives—3'-hydroxy-4,4'-dimethoxydalbergione (HDMD), 4'-hydroxy-4-methoxydalbergione (DMD), and 4-methoxydalbergione (B1203074) (MD)—revealed a clear correlation between the substitution pattern and biological potency. nih.gov The observed order of anti-inflammatory activity was HDMD > DMD > MD, highlighting the significant influence of hydroxyl and methoxyl groups on the B-ring. nih.gov

This trend suggests that the presence of a phenolic hydroxyl group on the B-ring is a key contributor to the anti-inflammatory potency. For instance, the stronger activity of DMD compared to MD is attributed to the presence of a hydroxyl group at the 4'-position. nih.gov This finding is consistent with other studies on flavonoids, where the presence and position of hydroxyl groups are known to be critical for their anti-inflammatory and antioxidant activities.

Furthermore, the presence of a methoxyl group on the B-ring appears to further enhance the anti-inflammatory activity. The superior potency of HDMD, which possesses a methoxyl group at the 3'-position and a hydroxyl group at the 4'-position, suggests a synergistic effect of these two functional groups. nih.gov The introduction of a methoxyl group can alter the molecule's hydrophobicity and planarity, which may, in turn, affect its interaction with biological targets. nih.gov

While these studies provide a foundational understanding, the precise impact of the 3,4-dimethoxy substitution pattern of 3,4-Dimethoxydalbergione on its biological potency and selectivity relative to its hydroxylated and mono-methoxylated analogs requires further direct comparative investigation. The existing data, however, strongly indicate that the electronic and steric properties of the B-ring substituents are critical modulators of the biological activity of dalbergiones.

Table 1: Comparative Anti-inflammatory Activity of Dalbergione Analogs

| Compound | B-Ring Substitution | Relative Anti-inflammatory Potency |

| 3'-hydroxy-4,4'-dimethoxydalbergione (HDMD) | 3'-OCH3, 4'-OH | High |

| 4'-hydroxy-4-methoxydalbergione (DMD) | 4'-OH | Moderate |

| 4-methoxydalbergione (MD) | 4'-OCH3 | Low |

Identification of Essential Pharmacophoric Elements for Bioactivity

A pharmacophore represents the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. While a definitive pharmacophore model for 3,4-Dimethoxydalbergione has not been explicitly established in the available literature, analysis of the SAR of related dalbergiones and other neoflavonoids allows for the postulation of key pharmacophoric elements.

The core structure of a dalbergione, a type of neoflavonoid, consists of a quinone ring (A-ring) attached to a substituted phenyl ring (B-ring). This fundamental scaffold is the primary pharmacophoric feature. The quinone moiety is a well-known reactive species and is likely involved in the biological activities of these compounds, potentially through interactions with cellular nucleophiles or by participating in redox cycling.

Based on the comparative bioactivity data of dalbergione analogs, the following pharmacophoric features can be considered essential for anti-inflammatory activity:

The Quinone Ring (A-Ring): This is a critical feature, likely acting as a Michael acceptor or participating in redox reactions, which can modulate the activity of key signaling proteins involved in inflammation.

The Phenyl Ring (B-Ring): The presence of this aromatic ring and its specific substitution pattern is crucial for modulating the potency of the molecule.

Hydrogen Bond Donors/Acceptors on the B-Ring: The presence of hydroxyl and methoxyl groups on the B-ring significantly influences activity. Specifically, a hydroxyl group at the 4'-position appears to be a key hydrogen bond donor, enhancing interactions with biological targets. The methoxyl group, while not a hydrogen bond donor, can act as a hydrogen bond acceptor and also influences the electronic and steric properties of the B-ring.

Further computational studies, such as pharmacophore modeling and molecular docking, are necessary to refine these hypotheses and to develop a more precise 3D pharmacophore model for 3,4-Dimethoxydalbergione and its analogs. Such models would be invaluable for the rational design of new and more potent derivatives.

Impact of Substituent Modifications on Molecular Interactions and Efficacy

Modifications to the substituents on the dalbergione scaffold have a profound impact on their molecular interactions and, consequently, their biological efficacy. The nature, position, and number of these substituents can alter the electronic distribution, lipophilicity, and steric profile of the molecule, thereby influencing its ability to interact with biological targets.

The substitution pattern on the B-ring is a primary determinant of the anti-inflammatory efficacy of dalbergiones. As discussed previously, the presence of hydroxyl and methoxyl groups on this ring significantly enhances activity. nih.gov A hydroxyl group at the 4'-position is thought to be particularly important, likely participating in hydrogen bonding interactions with amino acid residues in the active site of target enzymes or receptors. The enhanced activity of 4'-hydroxy-4-methoxydalbergione (DMD) over 4-methoxydalbergione (MD) supports this hypothesis. nih.gov

The introduction of a methoxyl group, as seen in 3,4-Dimethoxydalbergione and 3'-hydroxy-4,4'-dimethoxydalbergione (HDMD), can have multiple effects. Methoxylation can:

Increase Lipophilicity: This can enhance the ability of the compound to cross cell membranes and reach intracellular targets.

Introduce Steric Hindrance: The size of the methoxy (B1213986) group can influence the binding orientation of the molecule within a target's active site, potentially leading to more favorable or unfavorable interactions.

The observation that HDMD, with both a 3'-methoxy and a 4'-hydroxyl group, exhibits the highest anti-inflammatory activity among the studied analogs suggests a synergistic interplay between these two substituents. nih.gov It is plausible that the methoxy group in HDMD contributes to increased cellular uptake or a more favorable binding conformation, while the hydroxyl group engages in critical hydrogen bonding interactions. The impact of the 3,4-dimethoxy substitution in 3,4-Dimethoxydalbergione would likely be a combination of these electronic and steric effects, though its efficacy relative to its hydroxylated counterparts remains to be fully elucidated.

Table 2: Influence of B-Ring Substituents on the Anti-inflammatory Activity of Dalbergiones

| Compound | 3'-Substituent | 4'-Substituent | Postulated Impact on Molecular Interactions |

| 3'-hydroxy-4,4'-dimethoxydalbergione (HDMD) | -OCH3 | -OH | Enhanced lipophilicity and favorable steric/electronic effects from -OCH3; key H-bonding from -OH. |

| 4'-hydroxy-4-methoxydalbergione (DMD) | -H | -OH | Key H-bonding from -OH. |

| 4-methoxydalbergione (MD) | -H | -OCH3 | Increased lipophilicity, altered electronics. |

| 3,4-Dimethoxydalbergione | -OCH3 | -OCH3 | Increased lipophilicity, potential for H-bond acceptance, and specific steric/electronic profile. |

Comparative SAR Analysis with Other Neoflavonoids and Dalbergione Derivatives

Placing the SAR of 3,4-Dimethoxydalbergione in the broader context of other neoflavonoids and dalbergione derivatives provides a more comprehensive understanding of the structural features required for biological activity. Neoflavonoids are a diverse class of plant secondary metabolites, and dalbergiones represent a significant subclass characterized by their quinonoid structure.

The general SAR trends observed for dalbergiones align with those of other flavonoid classes, where the number and position of hydroxyl and methoxyl groups are critical for their biological effects. For many flavonoids, a higher number of hydroxyl groups is often associated with increased antioxidant and anti-inflammatory activity. However, the position of these groups is equally important, as it dictates the potential for intramolecular hydrogen bonding and the ability to interact with specific biological targets.

In the case of dalbergiones, the quinone moiety in the A-ring is a distinguishing feature that sets them apart from many other neoflavonoids, such as the coumarin-based dalbergins. This quinone ring is a key electrophilic center and is likely a primary site of interaction with cellular macromolecules, contributing significantly to their biological activity profile.

When comparing different dalbergione derivatives, the substitution pattern on the B-ring emerges as the most significant variable for modulating potency. The data from the comparative study of HDMD, DMD, and MD clearly demonstrate that both hydroxyl and methoxyl groups on the B-ring are important for anti-inflammatory activity. nih.gov This suggests that the B-ring plays a crucial role in target recognition and binding.

Pre Clinical Efficacy and Pharmacodynamic Evaluation in Non Human Organismal and Advanced in Vitro Models

Application of Non-Human In Vivo Animal Models for Therapeutic Efficacy Assessment

The use of animal models is critical for understanding the in vivo behavior of potential anti-cancer compounds, providing insights into efficacy, mechanism of action, and systemic effects that cannot be fully recapitulated in simpler in vitro systems.

Currently, there is a notable absence of publicly available scientific literature detailing the evaluation of 3,4-Dimethoxydalbergione in established tumor-bearing animal models. Xenograft models, which involve the implantation of human tumor cells into immunodeficient mice, and syngeneic models, which utilize tumor cells from the same genetic background as the immunocompetent mouse strain, are standard tools in preclinical oncology research. pharmalegacy.com These models are invaluable for assessing the anti-tumor activity of a compound in a complex biological environment. nih.govnih.gov Despite the recognized potential of 3,4-Dimethoxydalbergione based on preliminary in vitro studies, its therapeutic efficacy has not yet been reported in such in vivo cancer models.

A primary endpoint in preclinical in vivo studies is the assessment of a compound's effect on tumor growth kinetics and its ability to induce tumor regression. nih.govnih.gov This typically involves regular measurement of tumor volume over the course of treatment. The data generated from these assessments are crucial for determining the potency of a therapeutic agent. As no studies have been published on the use of 3,4-Dimethoxydalbergione in tumor-bearing animal models, there is currently no data available on its impact on tumor growth dynamics in vivo.

Biomarker analysis in tumor and normal tissues from treated animals can provide valuable insights into the mechanism of action of a drug and can help identify potential pharmacodynamic markers to be used in clinical trials. nih.gov Such analyses can include immunohistochemistry, western blotting, or genomic and proteomic approaches to measure changes in protein expression or signaling pathways targeted by the compound. The lack of in vivo studies with 3,4-Dimethoxydalbergione means that no such biomarker data from animal tissues are available at present.

Development and Utilization of Advanced In Vitro and Ex Vivo Systems

To bridge the gap between traditional two-dimensional (2D) cell culture and in vivo animal models, advanced in vitro and ex vivo systems are increasingly being employed in cancer research. nih.gov These models can offer a more physiologically relevant environment for testing novel compounds.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, better mimic the complex cell-cell and cell-matrix interactions found in solid tumors compared to conventional 2D cultures. nih.govbath.ac.uk Organoids, in particular, are derived from stem cells and can self-organize into structures that closely resemble the architecture and function of the organ of origin, making them powerful tools for disease modeling and drug screening. merckmillipore.comkuleuven.be A review of the current scientific literature reveals no published research on the evaluation of 3,4-Dimethoxydalbergione in 3D cell culture or organoid models of cancer.

Microphysiological systems (MPS), also known as "organs-on-a-chip," are advanced in vitro models that use microfluidic technology to create a dynamic and controlled environment that mimics the physiological conditions of human organs and tissues. nih.govnih.gov These systems can be used to study the efficacy and toxicity of drugs in a more human-relevant context. To date, there is no evidence in the scientific literature to suggest that 3,4-Dimethoxydalbergione has been studied using microphysiological systems.

Methodologies for Pharmacodynamic Biomarker Assessment in Experimental Systems

The assessment of pharmacodynamic biomarkers is crucial for understanding the molecular mechanisms underlying the therapeutic effects of a compound. For 3,4-Dimethoxydalbergione, while specific biomarker assessment methodologies in complex experimental systems are not yet established, research on related dalbergiones points towards key pathways and molecules that could serve as relevant biomarkers.

Studies on dalbergiones, including 3'-hydroxy-4,4'-dimethoxydalbergione, 4-methoxydalbergione (B1203074), and 4'-hydroxy-4-methoxydalbergione, have identified their capacity to suppress the inflammatory response in vitro. nih.govd-nb.inforesearchgate.net A primary mechanism identified is the inhibition of the NF-κB signaling pathway. d-nb.inforesearchgate.net This is a critical pathway in the inflammatory process, and its modulation can be assessed through various biomarkers.

Key pharmacodynamic effects and potential biomarkers identified from in vitro studies on related dalbergiones include the downregulation of pro-inflammatory cytokines and the inhibition of signaling proteins. The following table summarizes the observed effects on potential biomarkers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Cell Line | Treatment | Biomarker | Observed Effect | Reference |

| RAW 264.7 Macrophages | 3'-hydroxy-4,4'-dimethoxydalbergione | IL-1β expression | Significantly reduced | nih.gov |

| RAW 264.7 Macrophages | 3'-hydroxy-4,4'-dimethoxydalbergione | IL-6 expression | Significantly reduced | nih.gov |

| RAW 264.7 Macrophages | 4-methoxydalbergione | IL-1β expression | Significantly reduced | nih.gov |

| RAW 264.7 Macrophages | 4-methoxydalbergione | IL-6 expression | Significantly reduced | nih.gov |

| RAW 264.7 Macrophages | 4'-hydroxy-4-methoxydalbergione | IL-1β expression | Significantly reduced | nih.gov |

| RAW 264.7 Macrophages | 4'-hydroxy-4-methoxydalbergione | IL-6 expression | Significantly reduced | nih.gov |

| RAW 264.7 Macrophages | Dalbergiones (general) | p65 nuclear translocation | Inhibited | d-nb.inforesearchgate.net |

These findings suggest that a methodological approach to assess the pharmacodynamics of 3,4-Dimethoxydalbergione could involve quantifying the expression of inflammatory cytokines such as IL-1β and IL-6, and assessing the activation of the NF-κB pathway by measuring the nuclear translocation of the p65 subunit. These assessments could be performed using techniques such as quantitative polymerase chain reaction (qPCR) for gene expression analysis, enzyme-linked immunosorbent assay (ELISA) for protein quantification, and immunofluorescence or Western blotting for tracking protein localization and phosphorylation status.

Furthermore, a patent for the identification of small molecule inhibitors of histone demethylases lists 3,4-Dimethoxydalbergione and mentions a biomarker assessment tool, although the direct application of this tool to 3,4-Dimethoxydalbergione is not detailed. google.com This suggests potential for broader biomarker discovery beyond inflammatory pathways.

The following table outlines potential methodologies for assessing pharmacodynamic biomarkers for 3,4-Dimethoxydalbergione based on the activities of related compounds.

| Biomarker Category | Specific Biomarker | Potential Assessment Methodology |

| Pro-inflammatory Cytokines | IL-1β, IL-6 | ELISA, qPCR |

| NF-κB Pathway Activation | p65 nuclear translocation | Immunofluorescence Microscopy, Western Blot of nuclear and cytoplasmic fractions |

| Inflammatory Enzymes | iNOS, COX-2 | Western Blot, qPCR |

Future studies employing advanced cellular models, such as co-cultures of immune cells and tissue-specific cells, would provide a more comprehensive understanding of the pharmacodynamics of 3,4-Dimethoxydalbergione and allow for the identification of more complex and physiologically relevant biomarkers.

Future Research Directions and Translational Perspectives for 3,4 Dimethoxydalbergione

Integration of Computational Chemistry and In Silico Drug Design

The application of computational chemistry and in silico drug design methodologies is a pivotal step in accelerating the development of 3,4-Dimethoxydalbergione-based therapeutics. These approaches can provide profound insights into its mechanism of action, identify potential molecular targets, and guide the design of more potent and selective analogs.

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding affinity and interaction patterns of 3,4-Dimethoxydalbergione with various biological targets. For instance, a study on the structurally related flavone (B191248), 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, successfully used molecular docking to investigate its binding to enzymes involved in inflammation and Alzheimer's disease, such as COX-1, COX-2, and BACE-1. nih.gov The binding energies obtained from these simulations corroborated the compound's in vitro inhibitory activity. nih.gov Similar in silico investigations of 3,4-Dimethoxydalbergione could elucidate its interactions with known and novel protein targets, providing a rational basis for its observed biological effects.

ADMET Prediction: In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is crucial for the early assessment of a compound's drug-likeness. Computational models can predict pharmacokinetic properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential for hepatotoxicity or cardiotoxicity. The aforementioned study on a related flavone demonstrated favorable ADMET properties, including good GIT absorption and no predicted toxicity, supporting its potential as a therapeutic agent. nih.gov Applying these predictive models to 3,4-Dimethoxydalbergione would be instrumental in identifying potential liabilities and guiding structural modifications to improve its pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for analogs of 3,4-Dimethoxydalbergione, researchers can identify key structural features that contribute to their therapeutic effects. This information is invaluable for designing new derivatives with enhanced potency and selectivity.

| Computational Technique | Application to 3,4-Dimethoxydalbergione Research | Potential Insights |

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identification of key interacting residues; elucidation of mechanism of action. |

| Molecular Dynamics | Simulating the dynamic behavior of the compound-target complex. | Understanding the stability of interactions and conformational changes. |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Early identification of potential drug-likeness issues. |

| QSAR | Correlating structural features with biological activity. | Guidance for the design of more potent and selective analogs. |

Development of Novel Synthetic Methodologies for Analogs

The synthesis of analogs of 3,4-Dimethoxydalbergione is essential for exploring its structure-activity relationship (SAR) and optimizing its therapeutic properties. Modern synthetic methodologies can be employed to create a diverse library of derivatives with modified scaffolds and functional groups.

Scaffold Modification: The core structure of 3,4-Dimethoxydalbergione offers multiple sites for chemical modification. Strategies such as the Suzuki cross-coupling or other palladium-catalyzed reactions could be used to introduce diverse aryl or heteroaryl groups. Furthermore, multicomponent reactions, like the Biginelli or Hantzsch reactions, could be adapted to construct novel heterocyclic systems incorporating the key structural motifs of 3,4-Dimethoxydalbergione.

Functional Group Interconversion: The methoxy (B1213986) groups and the quinone moiety are key features that can be modified. Demethylation, followed by the introduction of different alkyl or aryl groups, could modulate the compound's solubility and electronic properties. The quinone ring could be reduced or derivatized to explore the impact of its redox properties on biological activity.

Combinatorial Chemistry: The use of combinatorial chemistry approaches would enable the rapid synthesis of a large number of analogs. By systematically varying the substituents at different positions of the 3,4-Dimethoxydalbergione scaffold, a comprehensive library can be generated for high-throughput screening to identify compounds with improved activity and drug-like properties.

| Synthetic Strategy | Potential Modification on 3,4-Dimethoxydalbergione | Desired Outcome |

| Cross-Coupling Reactions | Introduction of new aryl/heteroaryl groups. | Enhanced target binding and selectivity. |

| Multicomponent Reactions | Construction of novel heterocyclic analogs. | Exploration of new chemical space and biological activities. |

| Functional Group Modification | Alteration of methoxy and quinone moieties. | Improved pharmacokinetic properties and potency. |

| Combinatorial Synthesis | Systematic variation of substituents. | Rapid generation of a diverse library for SAR studies. |

Elucidation of Unexplored Biological Activities and Mechanisms

While some biological activities of compounds from the Dalbergia genus are known, there is a vast potential for discovering novel therapeutic applications for 3,4-Dimethoxydalbergione. A systematic investigation into its effects on various cellular pathways and disease models is warranted.

Neurodegenerative Diseases: Natural compounds, particularly flavonoids and related polyphenols, have shown promise in the management of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govresearchgate.netnih.gov Their neuroprotective effects are often attributed to their antioxidant, anti-inflammatory, and anti-amyloid aggregation properties. nih.gov Given the structural similarities of 3,4-Dimethoxydalbergione to other neuroprotective phytochemicals, its potential to modulate pathways involved in neurodegeneration, such as inhibiting acetylcholinesterase or preventing tau hyperphosphorylation, represents a significant area for future research.

Anti-inflammatory and Immunomodulatory Effects: The anti-inflammatory properties of many natural products are well-documented. Future studies should explore the effects of 3,4-Dimethoxydalbergione on key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), and pro-inflammatory cytokines (e.g., TNF-α, IL-6). Investigating its impact on immune cell function could also reveal potential applications in autoimmune disorders.

Anticancer Activity: The anticancer potential of quinone-containing compounds is an active area of research. nih.gov Studies on analogs of 3,4-Dimethoxydalbergione could focus on their cytotoxicity against a panel of cancer cell lines and their ability to induce apoptosis or inhibit cell proliferation. nih.govnih.gov Elucidating the specific molecular targets and signaling pathways affected by 3,4-Dimethoxydalbergione in cancer cells could lead to the development of novel chemotherapeutic agents.

| Potential Therapeutic Area | Rationale for Investigation | Key Mechanisms to Explore |

| Neurodegenerative Diseases | Structural similarity to known neuroprotective agents. | Inhibition of acetylcholinesterase, anti-amyloid aggregation, antioxidant activity. |

| Inflammation | Common activity for polyphenolic natural products. | Inhibition of COX/LOX enzymes, modulation of cytokine production. |

| Cancer | Presence of a quinone moiety, a common feature in anticancer drugs. | Induction of apoptosis, cell cycle arrest, inhibition of topoisomerases. |

Potential as a Lead Compound for Rational Drug Design and Optimization

With its established biological activities and "drug-like" chemical structure, 3,4-Dimethoxydalbergione is an excellent candidate for a lead compound in rational drug design programs. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better.

Hit-to-Lead and Lead Optimization: Following the identification of a promising biological activity (a "hit"), the structure of 3,4-Dimethoxydalbergione can be systematically modified to improve its potency, selectivity, and pharmacokinetic properties. This lead optimization process would involve the synthesis and testing of a focused library of analogs designed based on SAR data and computational modeling.

Structure-Based Drug Design: If the three-dimensional structure of a biological target of 3,4-Dimethoxydalbergione is known, structure-based drug design can be employed. This involves using the crystal structure of the target protein to design molecules that fit perfectly into the binding site, leading to enhanced affinity and specificity.

Fragment-Based Drug Design: Alternatively, in fragment-based drug design, small chemical fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. The core scaffold of 3,4-Dimethoxydalbergione could serve as a starting point for such fragment-based approaches.

The journey from a natural product to a clinically approved drug is long and challenging, but 3,4-Dimethoxydalbergione possesses many of the desirable characteristics of a promising starting point. Through the integration of modern drug discovery technologies, its therapeutic potential can be systematically explored and optimized, paving the way for the development of novel medicines.

Q & A

Q. How can metabolomics approaches identify biomarkers of 3,4-Dimethoxydalbergione sensitization?

- Methodology : Profile serum or urine metabolites via untargeted LC-MS in sensitized vs. non-sensitized cohorts. Focus on oxidative stress markers (e.g., glutathione conjugates) and lipid mediators linked to ACD .

- Key Considerations : Validate biomarkers in independent cohorts and correlate with clinical severity scores.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products